molecular formula C6H3ClI2O B102086 4-Chloro-2,6-diiodophenol CAS No. 15459-50-4

4-Chloro-2,6-diiodophenol

Cat. No. B102086
CAS RN: 15459-50-4
M. Wt: 380.35 g/mol
InChI Key: UCFDGPBRXPCSBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,6-diiodophenol is a chemical compound with the molecular formula C6H3ClI2O . It has a molecular weight of 380.35 g/mol . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of 4-Chloro-2,6-diiodophenol involves certain reaction conditions with hydrogen chloride, potassium iodate, and potassium iodide in methanol and water .


Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-2,6-diiodophenol . The InChI code is 1S/C6H3ClI2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H . The canonical SMILES structure is C1=C(C=C(C(=C1I)O)I)Cl .


Physical And Chemical Properties Analysis

4-Chloro-2,6-diiodophenol has a molecular weight of 380.35 g/mol . It has a computed XLogP3 value of 2.9 . The compound has one hydrogen bond donor count and one hydrogen bond acceptor count . It has a topological polar surface area of 20.2 Ų . The compound is solid in its physical form .

Scientific Research Applications

Biological Research

4-Chloro-2,6-diiodophenol (CDP) is utilized in biological research due to its significant halogen content, which can be useful in radiolabeling studies. Its high iodine content makes it a potential candidate for use in thyroid-related research, where iodine uptake and metabolism are of interest .

Chemistry

In the field of chemistry, CDP is used for synthetic purposes. Its reactivity with various organic and inorganic compounds allows for the synthesis of a wide range of derivatives. These derivatives can then be used to study reaction mechanisms or as intermediates in the synthesis of more complex molecules .

Medicine

CDP’s derivatives are explored for their potential medicinal properties. For instance, iodinated compounds derived from CDP are studied for their use as contrast agents in medical imaging. The high atomic number of iodine provides excellent X-ray attenuation properties, making these compounds valuable in computed tomography (CT) scans.

Environmental Science

Environmental scientists study CDP for its role in the formation of disinfection byproducts (DBPs) during water treatment processes. Understanding the behavior of CDP in chlorination reactions helps in mitigating the formation of harmful DBPs in drinking water .

Material Science

Researchers in material science investigate the incorporation of CDP into various materials to enhance their properties. For example, CDP can be used to modify the surface properties of polymers or to create iodine-doped conductive materials .

Analytical Methods

CDP is also important in analytical chemistry, where it may be used as a standard or reagent in various analytical techniques. Its unique spectral properties can be leveraged in spectroscopy, and its reactivity can be utilized in chromatographic methods to separate and identify different compounds .

Industrial Processes

In industrial processes, CDP can be involved in the synthesis of dyes, pigments, and other iodine-containing compounds. Its reactivity with other halogens and organic molecules makes it a valuable compound in the manufacturing of specialty chemicals .

Pharmaceuticals

The pharmaceutical industry explores the use of CDP in drug development, particularly in the synthesis of iodine-containing drugs. These drugs can have applications in antiseptic products or as intermediates in the synthesis of more complex pharmaceuticals .

Safety and Hazards

The compound has been classified under GHS07. The hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4-chloro-2,6-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClI2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFDGPBRXPCSBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClI2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436564
Record name 4-CHLORO-2,6-DIIODOPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,6-diiodophenol

CAS RN

15459-50-4
Record name 4-Chloro-2,6-diiodophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15459-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-CHLORO-2,6-DIIODOPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2,6-diiodophenol
Reactant of Route 2
Reactant of Route 2
4-Chloro-2,6-diiodophenol
Reactant of Route 3
4-Chloro-2,6-diiodophenol
Reactant of Route 4
4-Chloro-2,6-diiodophenol
Reactant of Route 5
4-Chloro-2,6-diiodophenol
Reactant of Route 6
4-Chloro-2,6-diiodophenol

Q & A

Q1: What makes 4-Chloro-2,6-diiodophenol a potential alternative for controlling Aedes aegypti larvae?

A: The research paper "Evaluation of Toxicity of Phenolic Compounds Using Aedes aegypti (Diptera: Culicidae) and Artemia salina" investigates the larvicidal activity of 4-Chloro-2,6-diiodophenol against Aedes aegypti mosquito larvae. The study demonstrated that 4-Chloro-2,6-diiodophenol exhibited higher toxicity against the larvae compared to another phenolic compound, 2,6-diiodophenol. While the study acknowledges that 4-Chloro-2,6-diiodophenol was less toxic than the organophosphate Temephos®, a common larvicide, it highlights the compound's potential as a larvicide, particularly considering the need to explore alternative control methods. This is especially important due to increasing concerns about the environmental impact and potential resistance development associated with existing larvicides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.